![molecular formula C18H23N3O B14217258 N~3~,N~3~-Dimethyl-N-{2-[methyl(phenyl)amino]phenyl}-beta-alaninamide CAS No. 832732-70-4](/img/structure/B14217258.png)
N~3~,N~3~-Dimethyl-N-{2-[methyl(phenyl)amino]phenyl}-beta-alaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~3~,N~3~-Dimethyl-N-{2-[methyl(phenyl)amino]phenyl}-beta-alaninamide is an organic compound with a complex structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N3,N~3~-Dimethyl-N-{2-[methyl(phenyl)amino]phenyl}-beta-alaninamide typically involves the reaction of beta-alanine with N,N-dimethylaniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for higher yields and more efficient production processes.
Analyse Des Réactions Chimiques
Types of Reactions
N~3~,N~3~-Dimethyl-N-{2-[methyl(phenyl)amino]phenyl}-beta-alaninamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may result in the formation of N3,N~3~-Dimethyl-N-{2-[methyl(phenyl)amino]phenyl}-beta-alaninamide oxide, while reduction may yield N3,N~3~-Dimethyl-N-{2-[methyl(phenyl)amino]phenyl}-beta-alaninamide hydride.
Applications De Recherche Scientifique
N~3~,N~3~-Dimethyl-N-{2-[methyl(phenyl)amino]phenyl}-beta-alaninamide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic properties and its ability to interact with specific molecular targets in the body.
Industry: It is used in the production of various industrial products, including polymers, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of N3,N~3~-Dimethyl-N-{2-[methyl(phenyl)amino]phenyl}-beta-alaninamide involves its interaction with specific molecular targets and pathways in the body. It may act by binding to certain receptors or enzymes, thereby modulating their activity and leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to N3,N~3~-Dimethyl-N-{2-[methyl(phenyl)amino]phenyl}-beta-alaninamide include:
- N,N-Dimethylaminopropyl methacrylamide
- Dimethylamino propyl methacrylamide
Uniqueness
What sets N3,N~3~-Dimethyl-N-{2-[methyl(phenyl)amino]phenyl}-beta-alaninamide apart from these similar compounds is its unique structure, which allows it to interact with a different set of molecular targets and exhibit distinct chemical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
832732-70-4 |
|---|---|
Formule moléculaire |
C18H23N3O |
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
3-(dimethylamino)-N-[2-(N-methylanilino)phenyl]propanamide |
InChI |
InChI=1S/C18H23N3O/c1-20(2)14-13-18(22)19-16-11-7-8-12-17(16)21(3)15-9-5-4-6-10-15/h4-12H,13-14H2,1-3H3,(H,19,22) |
Clé InChI |
DTWQTRGSWNMSSK-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCC(=O)NC1=CC=CC=C1N(C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-Bromo-2,5-dimethoxyphenyl)acetyl]glycine](/img/structure/B14217176.png)
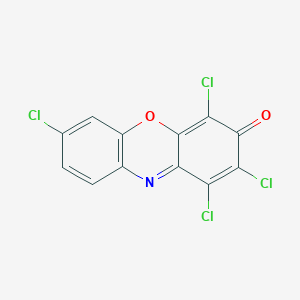

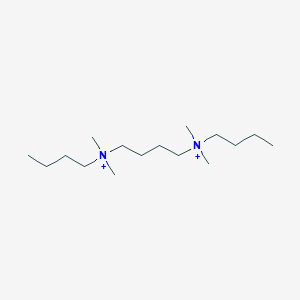
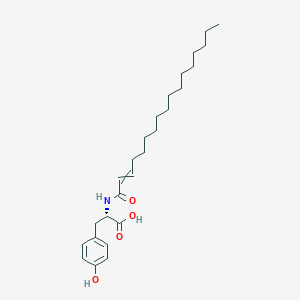
![2-[6-(2-Acetylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14217196.png)
![N-[(4-Methoxyphenyl)methyl]-N-(2-methylpropyl)pyrrolidin-3-amine](/img/structure/B14217210.png)
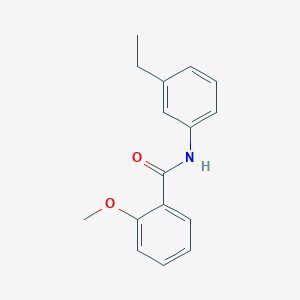

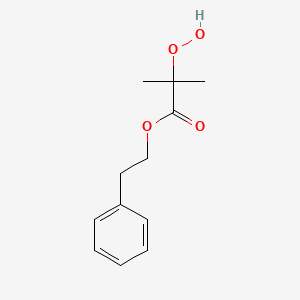
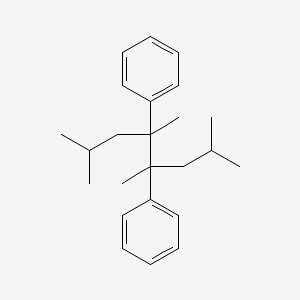
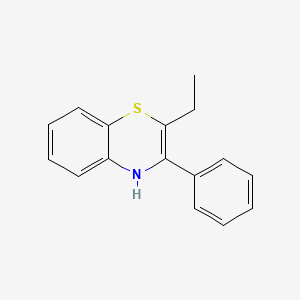
![3,5-Di-tert-butyl-6-[(2-fluoroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14217264.png)
![1,3-Cyclohexanediol, 2-methyl-2-[(phenylmethoxy)methyl]-, (1S,3S)-](/img/structure/B14217268.png)
